Butyl-a-D-glucopyranoside

説明

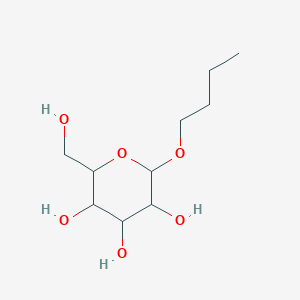

Butyl α-D-glucopyranoside is a versatile carbohydrate derivative extensively employed in the field of biomedicine . It functions as a non-ionic surfactant and holds significant importance for its role in enhancing solubility and stability in drug formulations .

Synthesis Analysis

The synthesis of Butyl-a-D-glucopyranoside involves glycosidation of D-glucose with n-butanol . This yields n-butyl a-D-glucopyranoside and n-butyl b-D-glucopyranoside, which are then converted to their corresponding acetates . The glucopyranosides are treated with benzaldehyde to provide 4,6-O-benzylidene derivatives . Finally, reaction of these compounds with acetic anhydride in dry pyridine gives diacetates .Molecular Structure Analysis

The molecular formula of Butyl-a-D-glucopyranoside is C10H20O6 . Its average mass is 236.262 Da and its monoisotopic mass is 236.125992 Da .Chemical Reactions Analysis

The chemical reactions involving Butyl-a-D-glucopyranoside are similar to those involving other glucopyranosides. They involve nucleophilic substitution at the same center . The acid-catalyzed hydrolysis of glycopyranosides, the hydrolysis of simple glucopyranosides by glucosidases, and the hydrolysis of N-acetylglucosamine oligosaccharides by lysozyme are all formally similar reactions .Physical And Chemical Properties Analysis

Butyl-a-D-glucopyranoside has a molecular weight of 236.27 . It is a compound with the IUPAC name butyl alpha-D-glucopyranoside .科学的研究の応用

Antimicrobial Properties

Butyl-α-D-glucopyranoside and its derivatives have been explored for their antimicrobial properties. Specifically, synthesized n-butyl α-D-glucopyranoside derivatives have exhibited moderate antimicrobial functionalities against various human pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Matin, 2013).

Enzymatic Synthesis and Catalytic Activity Enhancement

Directed evolution of a metagenome-derived β-glucosidase, aimed at enhancing the synthesis of butyl glucoside, resulted in a mutant enzyme with significant improvements in catalytic efficiency and thermostability. This study contributes to a better understanding of β-glucosidase's key amino acids and offers a material with heightened catalytic activity for the synthesis of butyl glucosides (Yin et al., 2019).

Glucosylation and Biochemical Synthesis

Butyl-α-D-glucopyranoside has been used as a substrate in biochemical synthesis processes. For instance, its glucosylation was achieved using enzymes like dextransucrase and alternansucrase from Leuconostoc mesenteroides, leading to the formation of various α-alkylpolyglucopyranosides regioisomers, depending on the specificity of the catalyst. This study presents a pioneering instance of such glucosylation, showcasing the versatility of butyl-α-D-glucopyranoside in biochemical synthesis (Richard et al., 2003).

Isolation and Structural Elucidation in Plant Extracts

Butyl-α-D-glucopyranoside has also been identified in various plant extracts. Its isolation and structural elucidation from sage (Salvia officinalis L.) reflect its presence in the natural product realm, contributing to the understanding of the chemical composition and potential biological activities of sage and similar plants (Wang et al., 2000).

Characterization in Metabolomics and Chemical Analysis

In metabolomics and chemical analysis studies, butyl-α-D-glucopyranoside has been characterized among other compounds. For example, its complete NMR assignments were done in a study involving the ruminal bacterium Enterobacter amnigenus ZIH. Such characterizations are critical for understanding the metabolic profiles and biological activities of various organisms and extracts (Zendah El Euch et al., 2018).

Safety And Hazards

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZANQLIRVMZFOS-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-a-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)